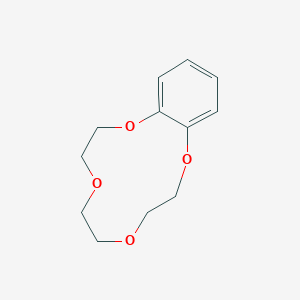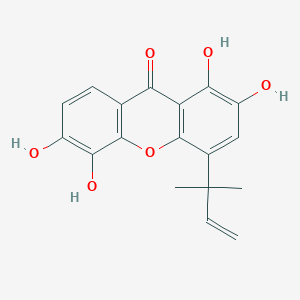
Benzo-12-crown 4-ether
Overview
Description
Benzo-12-crown-4-ether, also known as 2,5,8,11-tetraoxabicyclo [10.4.0]hexadeca-1 (16),12,14-triene or 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine, is a type of crown ether . Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. The most common crown ethers are those that include between four and twenty atoms in the ring . Benzo-12-crown-4-ether is generally used as a ligand in coordination chemistry .
Synthesis Analysis
Benzo-12-crown-4-ether can be synthesized using a modified Williamson ether synthesis, with LiClO4 as a templating cation . Additionally, two novel fluorescein as well as benzo-12-crown-4 ether functionalized dipyrromethane receptors (DPM3 and DPM4) have been successfully synthesized .
Molecular Structure Analysis
The molecular structure of Benzo-12-crown-4-ether has been determined by X-ray analysis . Significant differences were found in the conformational states of Benzo-12-crown-4-ether and acetylbenzo-12-crown-4-ether in solution, which are capable of affecting the complexation properties and physiological activity of these polydentate ligands .
Chemical Reactions Analysis
Like other crown ethers, Benzo-12-crown-4-ether complexes with alkali metal cations . The cavity diameter of 1.2-1.5 Å gives it a high selectivity towards the lithium cation (ionic diameter 1.36 Å) .
Physical And Chemical Properties Analysis
The physical and chemical properties of Benzo-12-crown-4-ether vary with solvent and temperature . The dipole moment of Benzo-12-crown-4-ether was determined as 2.33 ± 0.03 D in cyclohexane and 2.46 ± 0.01 D in benzene .
Scientific Research Applications
Selective Lithium Determination
Wilcox and Pacey (1991) found that chromogenic benzo-12-crown-4 ethers are useful for the selective determination of lithium. Monoaza-13-crown-4 exhibited the best analytical characteristics in this regard (Wilcox & Pacey, 1991).
Stability Constant Determination
Zollinger et al. (1987) described a computerized conductometric procedure for determining the stability constants of benzo-12-crown-4 ether complexes with alkali metal salts in polar solvents (Zollinger et al., 1987).
Cationic Guests in Macrocyclic Amines
Bernhardt and Hayes (2002) prepared and characterized Co(III) complexes of crown ether appended macrocyclic amines, including benzo-12-crown-4. These complexes are important for understanding conformational variations upon guest ion complexation (Bernhardt & Hayes, 2002).
Ion-Selective Electrodes
Luboch et al. (1994) synthesized lipophilic derivatives of benzo-12-crown-4 and studied their behavior in membrane ion-selective electrodes. This research is critical for understanding selectivity changes in different conditions (Luboch et al., 1994).
Alkali Metal Picrates Solvent Extraction
Maeda et al. (1982) used poly- and bis(benzo-12-crown-4)s for the solvent extractions of alkali metal picrates, determining extraction and complexation constants. This has implications for selective ion extraction (Maeda et al., 1982).
Thermochemical Behavior in Solvent Mixtures
Jóźwiak (2003) measured the enthalpy of solution of crown ethers, including 12-crown-4, in mixtures of water with different solvents, revealing key thermochemical properties (Jóźwiak, 2003).
Interpenetrated Metal-Organic Frameworks
Liu et al. (2013) demonstrated the use of benzo-12-crown-4 in constructing distinct interpenetrated metal-organic frameworks, highlighting its potential in materials science (Liu et al., 2013).
Silicon-Based Crown Ethers for Beryllium Chloride
Buchner et al. (2018) investigated reactions of 1,2-disila-benzo[12]crown-4 ethers with BeCl2, leading to unusual ring systems. This is significant for understanding complex ring formation in chemistry (Buchner et al., 2018).
Cation Selectivity Analysis
Hou et al. (2009) conducted a DFT study on a series of crown-4 ethers, including benzo-12-crown-4, to understand their selectivity trend for alkali metal cations. This research contributes to the knowledge of molecular and electronic structures of these compounds (Hou et al., 2009).
Ocular Drug Delivery
Morrison et al. (2017) investigated crown ethers, including 12-crown-4, for their ability to enhance ocular drug permeation, showing potential in medical applications (Morrison et al., 2017).
Mechanism of Action
Target of Action
Benzo-12-crown-4, also known as 2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(16),12,14-triene or Benzo-12-crown 4-ether, is a crown ether that is generally used as a ligand in coordination chemistry . The primary target of Benzo-12-crown-4 is the lithium cation . Crown ethers are known for their ability to form complexes with cations due to the electron-rich nature of the oxygen atoms within the ring structure .
Mode of Action
The mode of action of Benzo-12-crown-4 involves the formation of a complex with the lithium cation . The oxygen atoms in the crown ether ring coordinate with the lithium cation, effectively “crowning” the cation, hence the name “crown ether”. This interaction results in the formation of a stable complex .
Pharmacokinetics
It is known that crown ethers can cross biological membranes, which may influence their distribution and excretion .
Result of Action
The primary result of Benzo-12-crown-4’s action is the formation of a stable complex with lithium cations . This can influence the bioavailability of lithium in the system where the compound is present. In the context of coordination chemistry, this can be used to selectively bind lithium, influencing the reactivity of other species in the system .
Action Environment
The action of Benzo-12-crown-4 can be influenced by various environmental factors. For instance, the presence of other cations can compete with lithium for binding to the crown ether. The pH and temperature of the environment can also influence the stability and binding affinity of the Benzo-12-crown-4-lithium complex .
Future Directions
Biochemical Analysis
Biochemical Properties
Benzo-12-crown-4 has been found to have significant differences in the conformational states in solution, which are capable of affecting the complexation properties and physiological activity of these polydentate ligands
Molecular Mechanism
The molecular mechanism of Benzo-12-crown-4 is largely based on its ability to form complexes with cations. The oxygen atoms in the crown ether are able to coordinate with cations, allowing the compound to encapsulate the cation, forming a stable complex . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Dosage Effects in Animal Models
There is limited information available on the dosage effects of Benzo-12-crown-4 in animal models. One study has shown that benzo-12-crown-4 displays anticonvulsant activity in the maximum electroshock test at a dose of approximately 100 mg/kg .
Properties
IUPAC Name |
2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(16),12,14-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-2-4-12-11(3-1)15-9-7-13-5-6-14-8-10-16-12/h1-4H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJNZFCPJVBYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=CC=CC=C2OCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342944 | |
| Record name | Benzo-12-crown-4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14174-08-4 | |
| Record name | Benzo-12-crown-4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70342944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo-12-crown 4-Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















